2-(4-Ethylphenyl)propanal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(4-ethylphenyl)propanal |
InChI |
InChI=1S/C11H14O/c1-3-10-4-6-11(7-5-10)9(2)8-12/h4-9H,3H2,1-2H3 |
InChI Key |
BOHZEPKRYGNOOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Considerations for 2 4 Ethylphenyl Propanal
Retrosynthetic Approaches to the Propanal Framework
Retrosynthetic analysis of 2-(4-ethylphenyl)propanal (B6148178) reveals several key disconnections that guide the design of viable synthetic pathways. The primary disconnection strategies focus on the formation of the carbon-carbon bond at the α-position to the aldehyde and the introduction of the ethyl group onto the phenyl ring.
A logical disconnection is the C-C bond between the aromatic ring and the propanal moiety. This suggests a precursor like a 4-ethylphenyl halide or a related organometallic species and a three-carbon synthon that can be converted to the propanal group. Another key retrosynthetic step involves the formation of the aldehyde functionality itself. This can be envisioned from the oxidation of a corresponding primary alcohol, 2-(4-ethylphenyl)propan-1-ol, or the reduction of a carboxylic acid or its derivative. Furthermore, the propanal side chain can be constructed through the isomerization of a precursor like an epoxide. researchgate.net
Classical and Contemporary Synthesis Routes
Building upon the retrosynthetic analysis, several established and modern synthetic methods can be employed for the synthesis of this compound.
Friedel-Crafts Acylation and Alkylation Derivatives
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and offers a direct route to functionalized benzene (B151609) derivatives. mt.commasterorganicchemistry.com
Friedel-Crafts Acylation: This approach involves the reaction of ethylbenzene (B125841) with a propanoyl halide (e.g., propanoyl chloride) or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.org This reaction typically yields 1-(4-ethylphenyl)propan-1-one (B134316). Subsequent manipulation of the ketone is necessary to arrive at the target aldehyde. For instance, the ketone can be converted to the aldehyde via a multi-step sequence such as reduction to the corresponding alcohol followed by oxidation.
Friedel-Crafts Alkylation: A variation involves the alkylation of an aromatic substrate with a suitable alkyl halide. mt.com For instance, reacting benzene with an ethyl halide can produce ethylbenzene, a key starting material. A subsequent Friedel-Crafts reaction, this time with a 2-halopropanal derivative or its synthetic equivalent, could theoretically form the desired product, though such direct alkylations with functionalized aldehydes can be challenging due to side reactions. A more practical approach involves the Friedel-Crafts reaction of ethylbenzene with ethyl 2-chloro-propionate, catalyzed by anhydrous aluminum chloride, to yield ethyl 2-(4-ethylphenyl)propionate. google.com This ester can then be hydrolyzed to the corresponding carboxylic acid and subsequently converted to the aldehyde. google.com
| Reaction Type | Reactants | Catalyst | Intermediate Product |
| Acylation | Ethylbenzene, Propanoyl Chloride | AlCl₃ | 1-(4-Ethylphenyl)propan-1-one |
| Alkylation | Ethylbenzene, Ethyl 2-chloro-propionate | AlCl₃ | Ethyl 2-(4-alkylphenyl)propionate |
Carbonylation Reactions for Aldehyde Formation
Carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide (CO) and are a powerful tool for aldehyde synthesis. google.comacs.org
Hydroformylation: The hydroformylation of 4-ethylstyrene (B166490) presents a direct and atom-economical route to this compound. This reaction, also known as the oxo process, involves the addition of a hydrogen atom and a formyl group across the double bond of the alkene. libretexts.org The reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt. libretexts.org The regioselectivity of the hydroformylation is a critical factor, as it can produce both the desired branched aldehyde and its linear isomer. The use of specific ligands can influence the product distribution. d-nb.info For example, rhodium catalysts are known to be effective for this transformation. beilstein-journals.org Copper-catalyzed hydroformylation of styrenes has also been reported. rsc.org
| Substrate | Catalyst System | Key Features |
| 4-Ethylstyrene | Rhodium or Cobalt complexes | Direct, atom-economical, regioselectivity is a key consideration. |
| Aryl Halides | Palladium complexes with silane (B1218182) reductants | Mild conditions, high yields for aldehyde formation. acs.org |
Gatterman-Koch Reaction and its Modifications: The classical Gatterman-Koch reaction involves the direct carbonylation of aromatic compounds using carbon monoxide and hydrogen chloride in the presence of a Lewis acid. google.com While effective for some aromatics, its application to ethylbenzene for the synthesis of the corresponding aldehyde can have low yields. google.com Modern variations of carbonylation reactions, such as those using palladium catalysts and syngas (a mixture of CO and H₂), offer milder conditions and improved selectivity for the synthesis of aromatic aldehydes from aryl halides. beilstein-journals.org
Heck Reaction and Related Coupling Strategies
The Heck reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgnumberanalytics.combyjus.com This methodology can be adapted for the synthesis of α-aryl aldehydes.
The palladium-catalyzed α-arylation of aldehydes offers a direct route to compounds like this compound. nih.govresearchgate.netresearchgate.net This reaction involves the coupling of an aryl halide, such as 4-ethylbromobenzene, with the enolate of propanal. The use of bulky phosphine (B1218219) ligands is often crucial to promote the desired C-C bond formation and suppress side reactions like aldol (B89426) condensation. researchgate.net This method has been shown to be effective for a variety of aryl bromides and chlorides. nih.govacs.org
| Coupling Partners | Catalyst System | Key Features |
| 4-Ethylbromobenzene, Propanal | Palladium catalyst with bulky phosphine ligands (e.g., dppf, Q-phos) | Direct α-arylation, avoids pre-functionalization of the aldehyde. |
| Benzyl halides, Alkenes | Palladium(0) catalysts | Forms a new C-C bond at the benzylic position. nih.gov |
Grignard Reagent Applications in Carbonyl Synthesis
Grignard reagents are powerful nucleophiles widely used in the formation of carbon-carbon bonds and the synthesis of alcohols, which can then be oxidized to aldehydes. jove.comiitk.ac.innumberanalytics.compressbooks.publibretexts.org
A viable route to this compound using a Grignard reagent involves the reaction of 4-ethylphenylmagnesium bromide with propanal. scribd.com This reaction forms the secondary alcohol, 1-(4-ethylphenyl)propan-1-ol. Subsequent oxidation of this alcohol using a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC), would yield the target aldehyde, this compound. Careful control of the reaction conditions during oxidation is necessary to prevent over-oxidation to the carboxylic acid.
| Grignard Reagent | Carbonyl Compound | Intermediate Product |
| 4-Ethylphenylmagnesium bromide | Propanal | 1-(4-Ethylphenyl)propan-1-ol |
Bromination and Subsequent Alkylation Methods
This strategy involves the initial functionalization of the ethylbenzene starting material via bromination, followed by the introduction of the propanal side chain.
A potential route begins with the bromination of ethylbenzene. Depending on the conditions, this can lead to bromination on the aromatic ring or on the ethyl side chain. For the synthesis of this compound, the desired intermediate would be a derivative that allows for the introduction of the propanal group at the α-position. For example, bromination of 1-(4-ethylphenyl)propan-1-one could yield 2-bromo-1-(4-ethylphenyl)propan-1-one. nih.gov This α-bromo ketone could then serve as a precursor for further transformations to introduce the aldehyde functionality, although this may involve multiple steps.
Alternatively, a brominated aromatic precursor can be used in coupling reactions. For instance, 4-bromoethylbenzene can be converted to the corresponding Grignard reagent and then reacted as described in section 2.2.4.
| Starting Material | Reagents | Intermediate |
| 1-(4-Ethylphenyl)propan-1-one | Bromine | 2-Bromo-1-(4-ethylphenyl)propan-1-one |
| Ethylbenzene | N-Bromosuccinimide (NBS) | 1-Bromo-1-(4-ethylphenyl)ethane |
Muller-Cunradi–Pierroh Reaction and Analogous Condensations
The Muller-Cunradi–Pierroh reaction represents a viable, albeit indirect, pathway for synthesizing α-aryl aldehydes such as this compound. This method typically involves the acid-catalyzed reaction of a benzaldehyde (B42025) derivative with a vinyl ether. For the synthesis of the target compound, this would begin with 4-ethylbenzaldehyde (B1584596) reacting with ethyl vinyl ether.
This initial reaction yields an acetal (B89532), which is subsequently hydrolyzed to form an unsaturated aldehyde. The final step involves a hydrogenation reaction to saturate the double bond, yielding the desired this compound. A similar strategy was successfully employed in the multi-kilogram production of the related fragrance ingredient, 3-(4-isobutyl-2-methylphenyl)propanal (B13988180) (Nympheal), where the corresponding benzaldehyde was reacted with ethyl vinyl ether, followed by hydrogenation. acs.orgacs.orgsci-hub.se
Analogous condensation reactions, such as the aldol condensation, can also be utilized. The self-condensation of propanal can be catalyzed by solid base catalysts like hydrotalcite to produce 2-methylpentenal with high conversion and selectivity. researchgate.net While not a direct route to the target compound, subsequent functionalization of such intermediates represents a potential synthetic pathway.
Catalytic Approaches in this compound Synthesis
Catalysis is central to the efficient and selective synthesis of complex organic molecules. For this compound, various catalytic strategies, including transition-metal catalysis, organocatalysis, phase-transfer catalysis, and biocatalysis, offer distinct advantages.
Transition-metal catalyzed cross-coupling reactions are powerful tools for constructing the carbon skeleton of this compound. The Heck reaction and the Suzuki coupling are particularly relevant.
Heck Reaction : This reaction can form a carbon-carbon bond between an aryl halide and an alkene. A plausible route involves the palladium-catalyzed coupling of an aryl halide, such as 4-ethyl-iodobenzene, with allyl alcohol. google.com This initially forms an arylated allyl alcohol, which can then isomerize in situ to the target aldehyde, this compound. acs.org The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity. researchgate.net
Suzuki Coupling : The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, reacting an organoboron compound with an organohalide. researchgate.net A potential strategy for this compound involves coupling 4-ethylphenylboronic acid with a suitable 3-carbon synthon containing a leaving group and a protected aldehyde function. The versatility of Suzuki couplings is enhanced by the development of highly active palladium precatalysts and the ability to perform these reactions in greener solvents like water. ed.govrsc.org
| Reaction | Typical Catalyst/Ligand | Reactants Example for this compound Synthesis | Key Advantages | Reference |
|---|---|---|---|---|
| Heck Reaction | Pd(OAc)₂, P(tBu)₃ | 4-Ethyl-iodobenzene + Allyl alcohol | Direct formation of the propanal side chain via isomerization. | google.com, acs.org |
| Suzuki Coupling | Pd(dppf)Cl₂, Pd₂(dba)₃/XPhos | 4-Ethylphenylboronic acid + Halogenated propanal equivalent | Broad substrate scope, high functional group tolerance, mild reaction conditions. | organic-chemistry.org, rsc.org |
Organocatalysis, the use of small, metal-free organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. For this compound, which possesses a chiral center at the α-carbon, organocatalysis offers a direct route to enantiomerically enriched products.
The most common approach is enamine catalysis, often employing the amino acid L-proline or its derivatives. mdpi.com In this mechanism, propanal reacts with the proline catalyst to form a chiral enamine intermediate. This enamine can then react with a suitable electrophile. For instance, an asymmetric α-alkylation can be achieved through the merger of organocatalysis, photoredox catalysis, and hydrogen atom transfer (HAT) catalysis, allowing simple olefins to be coupled with aldehydes. nih.gov Proline-catalyzed tandem reactions, such as α-aminoxylation followed by olefination, also provide access to chiral building blocks that could be converted to the target aldehyde. researchgate.net
| Catalyst | Reaction Type | Mechanism | Potential Application | Reference |
|---|---|---|---|---|
| (S)-Proline | Asymmetric Aldol Reaction | Enamine catalysis | Creation of chiral intermediates for further conversion. | mdpi.com |
| Proline Derivatives | Asymmetric α-Alkylation | Enamine catalysis combined with other catalytic cycles (e.g., photoredox). | Direct, enantioselective formation of the α-aryl C-C bond. | nih.gov |
| L-Proline | Three-Component Cascade | Enamine/Iminium cascade | Efficient construction of complex chiral molecules from simple precursors. | researchgate.net |
Phase-transfer catalysis (PTC) is a valuable technique for reactions where the reactants are located in separate, immiscible phases (e.g., aqueous and organic). crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transport of a reactant (usually an anion) from the aqueous phase to the organic phase where the reaction occurs. mdpi.com This method can enhance reaction rates, improve yields, and allow for milder reaction conditions. crdeepjournal.org
In the context of synthesizing this compound, PTC could be particularly useful for the alkylation of a precursor like 4-ethylphenylacetonitrile (B1295458) with a methyl halide. The PTC would transport the cyanide anion, formed by a base in the aqueous phase, into the organic phase to react. Subsequent reduction would yield the target aldehyde. The efficiency of PTC has been demonstrated in numerous industrial applications, including the synthesis of α-amino acid derivatives and other fine chemicals. acs.org
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions of temperature and pH. mdpi.com The synthesis of aldehydes, however, presents a challenge due to their reactivity and the tendency of many biological systems to rapidly reduce them to the corresponding alcohols. nih.govnih.gov
A promising enzymatic route for producing α-aryl aldehydes involves the use of Carboxylate Reductases (CARs). core.ac.uk These enzymes can selectively reduce carboxylic acids to aldehydes. nih.gov A chemoenzymatic strategy could involve first synthesizing 2-(4-ethylphenyl)propanoic acid via established chemical methods, followed by its selective reduction using a CAR enzyme, such as one from Neurospora crassa. nih.gov To overcome the common problem of over-reduction to 2-(4-ethylphenyl)propanol, strategies include using genetically modified host strains with reduced aldehyde reductase activity or implementing in situ product removal techniques. nih.govrsc.org
| Enzyme Class | Reaction Catalyzed | Key Advantage | Major Challenge | Reference |
|---|---|---|---|---|
| Carboxylate Reductases (CARs) | Carboxylic Acid → Aldehyde | High selectivity for the aldehyde product. | Over-reduction to the corresponding alcohol by host cell enzymes. | nih.gov, core.ac.uk |
| Styrene (B11656) Oxide Isomerase (SOI) | Styrene Oxide → α-Aryl Aldehyde | Generates unstable α-aryl aldehydes in situ for cascade reactions. | Limited availability of diverse styrene oxide precursors. | nih.gov |
| Multi-enzyme Cascades | Multiple sequential transformations | One-pot synthesis from simple precursors, improving process efficiency. | Compatibility of different enzymes and reaction conditions. | mdpi.com, rsc.org |
Process Intensification and Scalability Studies in Laboratory Synthesis
Translating a laboratory synthesis to a larger scale requires careful consideration of process intensification (PI). PI aims to develop more sustainable, cost-effective, and safer chemical processes by, for example, reducing equipment size, energy use, or waste. mdpi.comosti.gov
For the synthesis of an aldehyde like this compound, route scouting is a critical first step. This involves evaluating multiple synthetic pathways, such as those based on the Muller-Cunradi–Pierroh reaction, Heck coupling, or Friedel-Crafts reactions, to identify the most efficient and scalable option. acs.orgacs.org
A key aspect of PI is the potential shift from traditional batch reactors to continuous flow systems. Flow chemistry, using microreactors or packed-bed reactors, can offer superior control over reaction parameters like temperature and mixing, leading to improved yields, selectivity, and safety. researchgate.netbeilstein-journals.org For instance, biphasic aldol condensations have shown significantly higher yields in continuous flow microreactors compared to batch processes due to more efficient mixing and reduced self-condensation side reactions. beilstein-journals.org The development of a scalable synthesis for the related compound Nympheal involved a detailed exploration of different routes before settling on a multi-step process that could reliably produce the material on a multi-kilogram scale. acs.org Such studies are essential for the viable production of this compound beyond the laboratory bench.
Regioselectivity and Chemoselectivity Control in Synthesis
The synthesis of this compound necessitates careful control over regioselectivity and chemoselectivity to ensure the desired isomeric product is formed with high purity and yield. The key challenges in its synthesis involve directing reactions to the correct position on the aromatic ring and selectively transforming functional groups without affecting other parts of the molecule. Several synthetic strategies can be envisioned for the preparation of this compound, each with its own set of considerations for controlling selectivity. The primary routes include the hydroformylation of 4-ethylstyrene, Friedel-Crafts acylation of ethylbenzene followed by further modifications, and the oxidation of 2-(4-ethylphenyl)propan-1-ol.
One of the most direct methods for the synthesis of this compound is the hydroformylation of 4-ethylstyrene. This reaction, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene. However, the hydroformylation of a substituted styrene like 4-ethylstyrene can result in two regioisomers: the desired branched aldehyde, this compound, and the undesired linear aldehyde, 3-(4-ethylphenyl)propanal.
The regioselectivity of this reaction is highly dependent on the catalyst system employed, particularly the ligands coordinated to the metal center (commonly rhodium or cobalt), as well as reaction conditions such as temperature and pressure of syngas (a mixture of CO and H₂). For the hydroformylation of styrene derivatives, rhodium-based catalysts modified with phosphine or phosphite (B83602) ligands are often used to achieve high selectivity for the branched product. For instance, studies on the hydroformylation of styrene have shown that specific catalyst systems can significantly favor the formation of the branched aldehyde. A nanodiamond-supported phosphorus-coordinated Rhodium single-atom catalyst (Rh₁/PNP-ND) has demonstrated high regioselectivity towards the branched aldehyde in the hydroformylation of styrene, achieving a branched-to-linear (b/l) molar ratio of up to 13.3:1. nih.gov Another study on rhodium-catalyzed hydroformylation of styrenes under mild conditions reported high ratios of branched to linear products, although specific figures for 4-ethylstyrene were not provided. mdpi.com The pressure of carbon monoxide can also influence the regioselectivity; for the hydroformylation of styrene using a BisDiazaphos ligand with a rhodium catalyst, the branched-to-linear isomer ratio was found to be proportional to the CO partial pressure. nih.gov
Table 1: Regioselectivity in the Hydroformylation of Styrene with Various Catalysts
| Catalyst System | Substrate | Branched:Linear (b:l) Ratio | Reference |
| Rh₁/PNP-ND | Styrene | 13.3:1 | nih.gov |
| Rhodium complex with BisDiazaphos ligand | Styrene | Proportional to CO pressure | nih.gov |
| Rh-catalyzed with hybrid phosphate (B84403) promoter | Styrene | 8.0:1 | mdpi.com |
Another major synthetic route involves the Friedel-Crafts acylation of ethylbenzene. This classic electrophilic aromatic substitution reaction can be used to introduce an acyl group onto the ethylbenzene ring. The reaction of ethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), would yield a propiophenone (B1677668) derivative. The ethyl group is an ortho-, para-directing group, meaning the incoming acyl group will preferentially add to the positions ortho or para to the ethyl group. Due to the steric bulk of the acyl group, the para-substituted product, 1-(4-ethylphenyl)propan-1-one, is generally the major product over the ortho-isomer. savemyexams.complymouth.ac.uk This high regioselectivity for the para-isomer is a significant advantage of this method. The resulting ketone can then be converted to the target aldehyde, this compound, through a series of reactions, for instance, by α-methylation followed by a rearrangement or other transformations.
Finally, the synthesis of this compound can be achieved through the chemoselective oxidation of the corresponding primary alcohol, 2-(4-ethylphenyl)propan-1-ol. This approach requires an oxidizing agent that selectively converts the primary alcohol to an aldehyde without over-oxidizing it to a carboxylic acid or affecting the ethyl-substituted aromatic ring. A number of modern oxidation methods are known for their high chemoselectivity in the oxidation of primary alcohols to aldehydes. Systems based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant are particularly effective. For example, a TEMPO/iodine system has been shown to be a chemoselective oxidant for alcohols containing aromatic rings. google.com Mechanochemical methods using ball milling with a TEMPO-based catalyst under ambient air have also been reported for the high-yield oxidation of primary alcohols to aldehydes, with no over-oxidation observed. nih.gov The use of biocatalysts, such as the enzyme systems from Gluconobacter oxydans, also offers a highly chemoselective route for the oxidation of primary alcohols to their corresponding aldehydes. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 2 4 Ethylphenyl Propanal
Reactions Involving the Aldehyde Functionality
The aldehyde group is a site of significant chemical activity, readily undergoing oxidation, reduction, and various nucleophilic addition and condensation reactions.
Oxidation Pathways to Carboxylic Acid Derivatives
Primary alcohols and aldehydes can be oxidized to form carboxylic acids. libretexts.org This transformation involves an increase in the oxidation state of the terminal carbon atom. chemeurope.com Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO4) and potassium dichromate(VI) in the presence of dilute sulfuric acid. libretexts.orglibretexts.org The reaction with potassium dichromate(VI) is characterized by a color change from orange to green. libretexts.orglibretexts.org For the oxidation to proceed efficiently, the aldehyde must be kept in the reaction mixture, often by heating under reflux with an excess of the oxidizing agent. chemguide.co.uk
The oxidation of 2-(4-ethylphenyl)propanal (B6148178) yields 2-(4-ethylphenyl)propanoic acid. chemsynthesis.comncats.iofda.gov This process typically involves two stages: the initial oxidation of the aldehyde to a gem-diol, which is then further oxidized to the carboxylic acid. wikipedia.org The presence of water is crucial for the formation of the aldehyde hydrate (B1144303) intermediate. wikipedia.org
Table 1: Oxidation of this compound
| Reactant | Oxidizing Agent | Product |
| This compound | Potassium Permanganate (KMnO4) | 2-(4-Ethylphenyl)propanoic acid |
| This compound | Potassium Dichromate(VI) / H2SO4 | 2-(4-Ethylphenyl)propanoic acid |
Reduction Pathways to Alcohol Derivatives
Aldehydes can be reduced to primary alcohols. A common and convenient reducing agent for this purpose is sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.com This reagent acts as a source of hydride ions (H-). chemguide.co.uk The reduction of an aldehyde with sodium borohydride results in the formation of a primary alcohol. masterorganicchemistry.com The reaction is a nucleophilic addition where the hydride ion attacks the electrophilic carbonyl carbon. chemguide.co.uk Typically, the reaction is carried out in a solvent like water with added sodium hydroxide, or in an alcohol such as methanol (B129727) or ethanol. chemguide.co.uk
The reduction of this compound with a reducing agent like sodium borohydride yields 2-(4-ethylphenyl)propan-1-ol. This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde.
Table 2: Reduction of this compound
| Reactant | Reducing Agent | Product |
| This compound | Sodium Borohydride (NaBH4) | 2-(4-Ethylphenyl)propan-1-ol |
Nucleophilic Additions to the Carbonyl Group
The carbonyl group of an aldehyde is electrophilic and susceptible to attack by nucleophiles. chemistryconnected.com This leads to nucleophilic addition reactions, a fundamental class of reactions for aldehydes and ketones. youtube.com
Grignard Reagents: Grignard reagents, with the general formula RMgX, react with aldehydes to produce alcohols. chemguide.co.uk The reaction involves the nucleophilic addition of the carbanionic R group from the Grignard reagent to the carbonyl carbon. libretexts.org Aldehydes react with Grignard reagents to form secondary alcohols. libretexts.org For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would yield 3-(4-ethylphenyl)butan-2-ol. The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.ukmnstate.edu
Cyanohydrin Formation: Aldehydes react with hydrogen cyanide (HCN) to form cyanohydrins. libretexts.org This reaction is a nucleophilic addition where the cyanide ion (CN-) attacks the carbonyl carbon. orgoreview.comyoutube.com The reaction is often catalyzed by a base, which generates the nucleophilic cyanide ion from HCN. orgoreview.com The product of the reaction between this compound and HCN would be 2-hydroxy-3-(4-ethylphenyl)butanenitrile. Cyanohydrins are valuable synthetic intermediates. chemistrysteps.com
Table 3: Nucleophilic Additions to this compound
| Nucleophile | Product |
| Grignard Reagent (e.g., CH3MgBr) | Secondary Alcohol (e.g., 3-(4-Ethylphenyl)butan-2-ol) |
| Cyanide Ion (from HCN) | Cyanohydrin (e.g., 2-Hydroxy-3-(4-ethylphenyl)butanenitrile) |
Aldol (B89426) and Related Condensation Reactions
Aldol condensations are reactions between two carbonyl compounds, where one acts as a nucleophile (in its enolate form) and the other as an electrophile. chemistrysteps.com
Crossed Aldol Condensation: A crossed or mixed aldol reaction occurs between two different carbonyl compounds. chemistrysteps.com For a crossed aldol reaction to be synthetically useful, it is often necessary to use a strategy that avoids the formation of multiple products. chemistrysteps.com One such strategy involves using an aldehyde with no α-hydrogens, which can only act as the electrophile. chemistrysteps.com
The reaction of this compound with an aldehyde lacking α-hydrogens, such as benzaldehyde (B42025), in the presence of a base like sodium hydroxide, would primarily lead to a single crossed aldol addition product. khanacademy.org Research has shown that the aldol condensation of 4-alkylbenzaldehydes with propanal, a similar aldehyde, can be controlled. researchgate.net In the case of this compound reacting with itself (self-condensation), four different products could potentially be formed. utexas.edu
Michael Additions and Conjugate Chemistry
The Michael reaction, a type of conjugate addition, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org This reaction leads to the formation of a new carbon-carbon bond at the β-carbon of the acceptor. wikipedia.org
While this compound itself is not an α,β-unsaturated aldehyde, it can be a precursor to such compounds. For instance, an aldol condensation product derived from this compound can undergo dehydration to form an α,β-unsaturated aldehyde. This unsaturated aldehyde can then participate in Michael additions. masterorganicchemistry.com
The addition of nucleophiles to α,β-unsaturated carbonyls can occur via two main pathways: direct (1,2) addition to the carbonyl carbon or conjugate (1,4) addition to the β-carbon. youtube.com The preferred pathway is influenced by factors such as the nature of the nucleophile and the reaction conditions. youtube.com Weaker bases tend to favor 1,4-addition. chemistrysteps.com
Reactions of the Aromatic Moiety
The ethylphenyl group of this compound can undergo electrophilic aromatic substitution reactions. The ethyl group is an ortho-, para-directing and weakly activating group. youtube.com
Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. lumenlearning.commasterorganicchemistry.com
Halogenation: In the presence of a Lewis acid catalyst like FeX3, benzene (B151609) and its derivatives can be halogenated (chlorination or bromination). lumenlearning.com
Nitration: The reaction with nitric acid (HNO3) and sulfuric acid (H2SO4) introduces a nitro group (-NO2) onto the aromatic ring. youtube.com
Sulfonation: Treatment with fuming sulfuric acid (H2S2O7) or concentrated sulfuric acid leads to the introduction of a sulfonic acid group (-SO3H). youtube.com
Given that the para position is already occupied by the propanal-containing substituent, electrophilic substitution on the aromatic ring of this compound would be expected to occur at the ortho positions relative to the ethyl group.
Table 4: Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Expected Major Product(s) |
| Bromination | Br2, FeBr3 | 2-Bromo-1-ethyl-4-(1-formylethyl)benzene |
| Nitration | HNO3, H2SO4 | 1-Ethyl-2-nitro-4-(1-formylethyl)benzene |
| Sulfonation | H2S2O7 | 2-Ethyl-5-(1-formylethyl)benzenesulfonic acid |
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the competing directing effects of its two substituents: the ethyl group and the 2-propanal group.
Directing Effects: The ethyl group (-CH₂CH₃) is an alkyl group, which acts as a weak activator and an ortho, para-director. It donates electron density to the ring through an inductive effect, stabilizing the positively charged intermediate (arenium ion) formed during the reaction, particularly when the electrophile attacks the ortho or para positions. youtube.comyoutube.com The 2-propanal group (-CH(CH₃)CHO), attached at the para position relative to the ethyl group, is a deactivating group and a meta-director. Its electron-withdrawing nature, a result of the carbonyl group's polarity, destabilizes the arenium ion, especially when substitution occurs at the ortho or para positions relative to itself. libretexts.org
Regioselectivity: In this compound, the positions ortho to the activating ethyl group are also meta to the deactivating propanal group. Conversely, the positions meta to the ethyl group are ortho to the propanal group. In such cases of competing directors, the more strongly activating group typically controls the position of substitution. However, since the ethyl group is only weakly activating and the propanal group is deactivating, reactions often require forcing conditions. The substitution will preferentially occur at the positions ortho to the activating ethyl group (and meta to the propanal group).
A typical electrophilic aromatic substitution reaction, such as nitration, would proceed as follows:
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-(4-Ethyl-3-nitrophenyl)propanal |
The reaction proceeds via the generation of a nitronium ion (NO₂⁺) which is then attacked by the electron-rich aromatic ring. The formation of the arenium ion intermediate is the rate-determining step. The stability of this intermediate dictates the regiochemical outcome. rsc.org
Side-Chain Functionalization of the Ethyl Group
The ethyl group attached to the aromatic ring possesses a benzylic position (the -CH₂- group), which is particularly susceptible to certain reactions due to the stability of benzylic radicals and cations.
Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions, can oxidize the ethyl side-chain. orgoreview.com This reaction cleaves the alkyl group down to the benzylic carbon, converting it into a carboxylic acid. For this reaction to occur, the benzylic carbon must have at least one attached hydrogen. csbsju.edulibretexts.org The aldehyde group would also likely be oxidized to a carboxylic acid under these harsh conditions, leading to the formation of 4-carboxy-alpha-methylbenzeneacetic acid.
Benzylic Bromination: The benzylic position can be selectively halogenated using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). This reaction proceeds via a free-radical mechanism. libretexts.org The stability of the intermediate benzylic radical makes this position highly reactive toward bromination. fiveable.me This provides a route to further functionalize the molecule at the ethyl group without affecting the aromatic ring or the aldehyde.
| Reaction | Reagents | Product |
| Side-Chain Oxidation | 1. KMnO₄, OH⁻, Heat2. H₃O⁺ | 4-(Carboxymethyl)benzoic acid |
| Benzylic Bromination | N-Bromosuccinimide (NBS), CCl₄, Light | 2-(4-(1-Bromoethyl)phenyl)propanal |
Derivatization Strategies for Synthetic Utility
The aldehyde functional group in this compound is a key site for derivatization, enabling its use as a protecting group or as a precursor for chiral molecules.
Formation of Acetals and Other Protecting Groups
The aldehyde group is reactive toward both nucleophiles and bases. To prevent unwanted reactions at the carbonyl group during a synthetic sequence, it can be protected. organic-chemistry.org Acetals are one of the most common protecting groups for aldehydes. libretexts.org
Acetal (B89532) Formation: Aldehydes react with two equivalents of an alcohol in the presence of an acid catalyst to form an acetal. masterorganicchemistry.com The reaction is reversible and typically requires the removal of water to drive it to completion. acs.org Cyclic acetals, formed by reacting the aldehyde with a diol like ethylene (B1197577) glycol, are particularly stable and are often used for protection. wikipedia.org These protecting groups are stable in neutral and basic conditions but can be easily removed by treatment with aqueous acid to regenerate the aldehyde. masterorganicchemistry.comwikipedia.org
| Protecting Group | Reagents | Protected Compound |
| Dimethyl Acetal | Methanol (CH₃OH), H⁺ | 1,1-Dimethoxy-2-(4-ethylphenyl)propane |
| Cyclic Acetal (Dioxolane) | Ethylene Glycol, H⁺ | 2-(1-(4-Ethylphenyl)ethyl)-1,3-dioxolane |
The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.com Nucleophilic attack by an alcohol molecule forms a hemiacetal intermediate, which is then protonated and loses a molecule of water. A second alcohol molecule then attacks the resulting carbocation, and subsequent deprotonation yields the stable acetal. masterorganicchemistry.com
Conversion to Chiral Auxiliaries and Ligands
The prochiral nature of the aldehyde allows for its conversion into chiral molecules that can serve as auxiliaries or ligands in asymmetric synthesis. sigmaaldrich.cnwikipedia.org
Formation of Chiral Schiff Bases: The aldehyde can be condensed with a chiral amine to form a chiral imine, also known as a Schiff base. For instance, reaction with a chiral diamine like (1R,2R)-(-)-1,2-diaminocyclohexane can produce a chiral Schiff base ligand. nih.gov These ligands can then be complexed with metal centers to create catalysts for asymmetric reactions. kanazawa-u.ac.jp
Formation of Chiral Acetals: Reaction with chiral diols can form chiral acetals. These chiral acetals can themselves act as chiral auxiliaries, directing the stereochemical course of subsequent reactions on another part of the molecule. sfu.ca Alternatively, if the chiral acetal contains other coordinating atoms, it can serve as a chiral ligand for metal-catalyzed asymmetric transformations. acs.org
| Chiral Derivative | Reagent | Product Type |
| Chiral Imine (Schiff Base) | (1R,2R)-(-)-1,2-Diaminocyclohexane | Chiral Ligand |
| Chiral Acetal | (2R,3R)-2,3-Butanediol | Chiral Auxiliary/Ligand |
These derivatization strategies highlight the synthetic versatility of this compound, allowing it to be used as a building block for more complex and stereochemically defined molecules.
Stereochemical Aspects and Chiral Control in 2 4 Ethylphenyl Propanal Chemistry
Analysis of the Chiral Center at C2 of the Propanal Chain
The carbon atom at the second position (C2) of the propanal chain in 2-(4-ethylphenyl)propanal (B6148178) is a stereocenter. This is because it is bonded to four different groups: a hydrogen atom, a methyl group, a formyl group (-CHO), and a 4-ethylphenyl group. The presence of this chiral center means that the molecule can exist as two non-superimposable mirror images, known as enantiomers: (R)-2-(4-ethylphenyl)propanal and (S)-2-(4-ethylphenyl)propanal. nih.gov
The spatial arrangement of these groups around the chiral C2 center determines the absolute configuration of each enantiomer. The analysis and determination of this configuration are crucial for understanding the molecule's interaction with other chiral molecules, such as biological receptors or chiral catalysts. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, often in conjunction with chiral derivatizing agents, are employed to elucidate the absolute stereochemistry.
Enantioselective Synthetic Methods
The synthesis of a single enantiomer of this compound is a key objective in asymmetric synthesis. wikipedia.org Several strategies have been developed to achieve this, broadly categorized as internal, relayed, and external asymmetric induction. wikipedia.org
Internal Asymmetric Induction: This approach utilizes a chiral starting material from the chiral pool, where the chirality is already incorporated into the molecule. wikipedia.org
Relayed Asymmetric Induction (Chiral Auxiliaries): This method involves the temporary attachment of a chiral auxiliary to the substrate. wikipedia.orgtcichemicals.com This auxiliary directs the stereochemical outcome of a reaction and is subsequently removed, yielding the desired enantiomerically enriched product. wikipedia.org Evans' oxazolidinone auxiliaries are a well-known example used in asymmetric aldol (B89426) reactions. wikipedia.orgtcichemicals.com
External Asymmetric Induction: This is often the most economically viable method, employing chiral catalysts or ligands to influence the stereochemistry of the reaction in the transition state. wikipedia.org For instance, proline-catalyzed asymmetric aldol reactions have been shown to be effective in various solvents, including highly dipolar aprotic solvents and even water/methanol (B129727) mixtures. researchgate.net The choice of catalyst, such as (R)- or (S)-proline, can control which diastereomer is formed. researchgate.net
Recent advancements have focused on combining different catalytic systems, such as a decatungstate HAT photocatalyst with a chiral nickel catalyst, to achieve high efficiency and enantioselectivity in the synthesis of chiral diols from similar starting materials. nih.gov
Diastereoselective Inductions in Reactions
When a molecule that is already chiral, such as this compound, undergoes a reaction that creates a new stereocenter, the existing chiral center can influence the stereochemical outcome at the new center. This phenomenon is known as diastereoselective induction. wikipedia.org The result is the preferential formation of one diastereomer over the other. wikipedia.org
Models such as Cram's rule, the Felkin model, and the Felkin-Anh model are used to predict the stereochemical course of nucleophilic additions to chiral carbonyl compounds like this compound. wikipedia.orgrsc.org These models consider the steric hindrance of the groups attached to the chiral center to predict which face of the carbonyl group is more accessible to the incoming nucleophile. wikipedia.org For example, in the reaction of a chiral aldehyde with a Grignard reagent, the stereoselectivity can be influenced by factors such as the solvent and the concentration of the reactants. rsc.org
Resolution Techniques for Enantiomeric Purity
For racemic mixtures of this compound, where both enantiomers are present in equal amounts, resolution techniques are employed to separate them and obtain the desired enantiomer in high purity. wikipedia.orgmdpi.com
Classical Chemical Resolution: This widely used method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.orgmdpi.com These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like crystallization. wikipedia.orgmdpi.com Common resolving agents include tartaric acid and brucine. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org
Chromatographic Resolution: Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is a powerful technique for separating enantiomers. nih.govresearchgate.netmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and the ability to use a range of solvents. researchgate.netmdpi.com The choice of the mobile phase composition is critical for achieving good enantioselectivity. mdpi.com Preparative chiral HPLC can be used to isolate enantiomers on a larger scale. mdpi.comresearchgate.net
Spontaneous Resolution: In some cases, enantiomers can crystallize separately from a racemic solution, a phenomenon known as spontaneous resolution. wikipedia.org This can sometimes be induced by seeding the solution with a crystal of the desired enantiomer, a process called preferential crystallization or resolution by entrainment. wikipedia.org
Advanced Spectroscopic Characterization and Computational Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-(4-Ethylphenyl)propanal (B6148178), both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the ethylphenyl group would appear in the downfield region (typically δ 7.0-7.5 ppm). The aldehydic proton, being adjacent to a carbonyl group, would be highly deshielded and appear even further downfield (around δ 9-10 ppm). The methine proton (CH) alpha to the carbonyl group would likely resonate in the region of δ 3.5-4.0 ppm. The ethyl group protons would show a characteristic quartet for the CH₂ group and a triplet for the CH₃ group, likely in the upfield region of the spectrum. The methyl group attached to the propanal backbone would appear as a doublet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon skeleton. docbrown.info The carbonyl carbon of the aldehyde would have the largest chemical shift, typically in the range of δ 190-205 ppm. The aromatic carbons would resonate in the δ 120-150 ppm region. The carbons of the ethyl group and the propanal backbone would appear at higher field strengths.
2D NMR Techniques: To resolve any ambiguities and confirm the connectivity, 2D NMR experiments are invaluable.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. epfl.chcolumbia.edu It allows for the definitive assignment of which proton is attached to which carbon. For instance, the aldehydic proton signal would correlate with the carbonyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between carbons and protons (typically over two or three bonds). epfl.chcolumbia.eduyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, the aldehydic proton would show a correlation to the methine carbon and the carbons of the phenyl ring.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. youtube.com This would help to confirm the sequence of protons in the ethyl and propanal side chains.
The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound, based on analogous compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehydic CH | 9.5 - 9.7 | 200 - 205 |
| CH (alpha to C=O) | 3.5 - 3.7 | 50 - 55 |
| Aromatic CH | 7.1 - 7.3 | 128 - 130 |
| Aromatic C-Et | - | 145 - 148 |
| Aromatic C-CH(CHO)CH₃ | - | 138 - 142 |
| Ethyl CH₂ | 2.6 - 2.8 | 28 - 30 |
| Ethyl CH₃ | 1.2 - 1.4 | 15 - 17 |
| Propanal CH₃ | 1.3 - 1.5 (doublet) | 14 - 16 |
Mass Spectrometry for Molecular Identification and Reaction Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. nih.gov For this compound (C₁₁H₁₄O), the expected monoisotopic mass is approximately 162.1045 g/mol . uni.lu HRMS can confirm this with high accuracy, distinguishing it from other compounds with the same nominal mass.
The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways would likely involve:
Loss of the formyl radical (•CHO): This would result in a fragment ion with an m/z corresponding to the loss of 29 Da from the molecular ion.
Loss of the ethyl group (•CH₂CH₃): This would lead to a fragment with an m/z corresponding to the loss of 29 Da.
McLafferty rearrangement: If sterically possible, this could lead to the formation of a characteristic enol radical cation and the elimination of a neutral alkene.
Benzylic cleavage: Cleavage of the bond between the phenyl ring and the propanal side chain would result in a stable benzylic cation.
Predicted collision cross-section (CCS) values for different adducts of this compound can be calculated and used for identification in ion mobility-mass spectrometry. uni.lu
| Adduct | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 163.11174 | 134.3 |
| [M+Na]⁺ | 185.09368 | 141.9 |
| [M-H]⁻ | 161.09718 | 138.1 |
Data sourced from PubChemLite. uni.lu
Vibrational Spectroscopy (IR, Raman) in Mechanistic Context
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing information about the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the C=O stretch of the aldehyde group, typically found in the region of 1720-1740 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic, alkyl, and aldehydic protons, as well as C-C stretching vibrations for the aromatic ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netresearchgate.netchemicalbook.com The C=O stretch is also observable in the Raman spectrum, though it is typically weaker than in the IR. The aromatic ring vibrations often give rise to strong and characteristic Raman signals.
Vibrational spectroscopy can be used in a mechanistic context to monitor the progress of reactions involving this compound. For example, the disappearance of the aldehyde C=O stretching band and the appearance of new bands corresponding to an alcohol (O-H stretch) or a carboxylic acid (broad O-H and C=O stretches) could be used to follow its oxidation or reduction.
Electronic Spectroscopy (UV-Vis) and Solvatochromic Investigations
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorptions in the UV region.
The spectrum would likely show a strong absorption band around 200-220 nm corresponding to the π → π* transition of the benzene (B151609) ring. A weaker absorption band at longer wavelengths (around 280-300 nm) corresponding to the n → π* transition of the carbonyl group would also be expected.
Solvatochromic investigations would involve studying the effect of solvent polarity on the position of these absorption bands. The n → π* transition is known to exhibit a blue shift (hypsochromic shift) with increasing solvent polarity, while the π → π* transition may show a red shift (bathochromic shift). Studying these shifts can provide insights into the nature of the excited state and the interactions between the solute and solvent molecules.
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the properties of this compound. scielo.org.coijrte.org
Molecular modeling can be used to:
Predict optimized molecular geometry: This provides information on bond lengths, bond angles, and dihedral angles.
Calculate spectroscopic properties: NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transition energies (UV-Vis) can be calculated and compared with experimental data to aid in spectral assignment. ijrte.org
Determine electronic properties: Properties such as the distribution of electron density, dipole moment, and molecular orbital energies (HOMO and LUMO) can be calculated. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.
Model reaction mechanisms: Computational methods can be used to explore the potential energy surfaces of reactions involving this compound, helping to elucidate reaction pathways and predict reaction outcomes.
By combining these advanced spectroscopic and computational methods, a comprehensive and detailed understanding of the chemical and physical properties of this compound can be achieved.
Due to a lack of specific scientific literature and detailed research findings concerning the advanced spectroscopic and computational properties of this compound, a comprehensive article that adheres to the requested structure cannot be generated at this time. Searches for computational studies, including Density Functional Theory (DFT), tautomeric equilibria, and intermolecular interactions, did not yield specific results for this particular compound.
General information regarding the computational analysis of similar chemical structures, such as 2-propanol, is available but does not directly address the specific electronic structure, reactivity, and intermolecular behaviors of this compound as required by the prompt. arxiv.org Public databases like PubChem provide basic computed properties for this compound but lack the in-depth, peer-reviewed research necessary to populate the advanced sections of the requested article. nih.govuni.lu
To provide a scientifically accurate and authoritative article, further research focusing specifically on the computational chemistry of this compound is required. Without such dedicated studies, any attempt to generate the requested content would be speculative and not based on verifiable research findings.
Applications As a Synthetic Intermediate and Building Block in Academic Research
Precursor in the Synthesis of Complex Organic Molecules
The utility of 2-(4-Ethylphenyl)propanal (B6148178) as a precursor is evident in its application in the synthesis of heterocyclic compounds. Research has demonstrated its role in the creation of novel 1,3,4-oxadiazole (B1194373) derivatives. In one synthetic pathway, this compound is a key starting material that is transformed into 3-(4-ethyl-benzoyl)propionic acid. This acid then reacts with various aryl acid hydrazides in the presence of a dehydrating agent like phosphorous oxychloride to yield a series of 2-[3-(4-ethylphenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles. researchgate.net
These complex heterocyclic molecules are of significant interest in medicinal chemistry research, with studies investigating their potential biological activities, such as anti-inflammatory and analgesic properties. researchgate.net The synthesis of these compounds highlights the role of this compound as a foundational scaffold upon which greater molecular complexity is built.
Table 1: Examples of Complex Molecules Synthesized from this compound Intermediate
| Resulting Compound | Substituent on Phenyl Ring | Molecular Formula of Derivative | Reference |
| 2-[3-(4-Ethylphenyl)propan-3-one]-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 4-methoxy | C20H20N2O3 | researchgate.net |
| 2-[3-(4-Ethylphenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole | 3,4-dimethoxy | C21H22N2O4 | researchgate.net |
| 2-[3-(4-Ethylphenyl)propan-3-one]-5-(4-nitrophenyl)-1,3,4-oxadiazole | 4-nitro | C19H17N3O4 | researchgate.net |
Role in the Elucidation of Reaction Mechanisms
The chemical behavior of this compound serves as a platform for studying various reaction mechanisms. As a substituted aldehyde, it undergoes a range of characteristic transformations that are of fundamental interest to organic chemists. smolecule.com These include:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 2-(4-ethylphenyl)propanoic acid. smolecule.com
Reduction: It can be reduced to form the primary alcohol, 2-(4-ethylphenyl)propan-1-ol. smolecule.com
Condensation Reactions: The compound can participate in reactions such as aldol (B89426) condensations, reacting with other carbonyl compounds to form larger molecules. smolecule.com
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. smolecule.com
In the synthesis of oxadiazoles, the transformation of the propanal moiety into a propanone structure integrated within a larger molecule provides a multi-step reaction sequence for mechanistic investigation. researchgate.net Researchers can study the regioselectivity and electronic effects of the 4-ethylphenyl group on the reactivity of the carbonyl function and the adjacent alpha-carbon throughout the synthetic pathway.
Intermediate in the Development of Fine Chemicals
Fine chemicals are pure, single substances produced in limited quantities and sold on the basis of their specific chemical or biological function. This compound functions as a key intermediate in the laboratory-scale production of such high-value compounds. The 1,3,4-oxadiazole derivatives synthesized from it are prime examples of fine chemicals. researchgate.net These compounds are not produced in bulk but are developed for specialized applications, such as biological screening, where their specific structure is intended to interact with biological targets. researchgate.net
The synthesis of these specialized molecules underscores the role of this compound as a starting point for generating novel chemical entities with potential applications in fields like pharmaceutical research. researchgate.net While related aldehydes are used in the fragrance industry, the academic focus for this compound has been on its conversion to other functional molecules. google.comsmolecule.com
Utilization in Materials Science Research (as a chemical component)
The inherent reactivity of the aldehyde group in this compound presents theoretical potential for its use in materials science. Aldehydes are known to participate in polymerization and cross-linking reactions, for instance, through condensation with phenols or amines to form resins. The structure of this compound could be used to introduce specific aromatic and alkyl functionalities into a polymer backbone, potentially influencing the material's thermal or mechanical properties. However, based on available scientific literature, the specific application of this compound as a monomer or chemical component in materials science research has not been a significant focus, and published examples are not readily found.
Chemical Probes and Model Systems for Mechanistic Studies
In academic research, compounds with well-defined structures are often used as model systems to probe the intricacies of chemical reactions. This compound is suitable for this purpose due to its combination of a reactive aldehyde, an adjacent stereocenter, and an electronically defined aromatic ring. It can be used as a model substrate to:
Investigate the steric hindrance and electronic influence of the α-methyl and p-ethyl groups on the kinetics of aldehyde reactions.
By providing a consistent core structure, this compound allows researchers to isolate and study the effects of targeted chemical modifications, making it a valuable tool for investigating reaction outcomes and for the rational design of new functional molecules.
Q & A
Q. What synthetic routes are commonly employed for preparing 2-(4-Ethylphenyl)propanal, and what catalytic systems are optimal?
- Methodological Answer : The synthesis of this compound can be inferred from analogous aldehyde syntheses. Friedel-Crafts alkylation is a plausible route, where 4-ethylbenzene reacts with propanal derivatives under Lewis acid catalysis (e.g., AlCl₃) in anhydrous conditions . Alternative pathways may involve oxidation of 2-(4-Ethylphenyl)propanol using oxidizing agents like pyridinium chlorochromate (PCC). Reaction conditions (temperature, solvent purity) must be tightly controlled to avoid aldehyde oxidation or polymerization .
Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm aldehyde proton (δ 9-10 ppm) and aromatic/ethyl group signals.
- IR Spectroscopy : For aldehyde C=O stretch (~1720 cm⁻¹) .
- Mass Spectrometry : To determine molecular ion ([M⁺]) and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation (if crystalline derivatives are synthesized) .
Q. How can researchers purify this compound to achieve high yields and avoid degradation?
- Methodological Answer : Distillation under reduced pressure is preferred due to the aldehyde’s volatility. Solvent extraction (e.g., using ethyl acetate/water) followed by drying (anhydrous Na₂SO₄) minimizes water-induced side reactions. For industrial-scale purification, continuous flow reactors and fractional distillation improve efficiency .
Advanced Research Questions
Q. How does the electron-donating 4-ethyl group influence the electrophilic substitution reactivity of this compound?
- Methodological Answer : The ethyl group activates the aromatic ring toward electrophilic substitution (e.g., nitration, halogenation) by increasing electron density. Researchers should monitor regioselectivity (para/ortho-directing effects) using kinetic studies or computational modeling (DFT). Competing reactions at the aldehyde group (e.g., oxidation) require protective strategies like acetal formation during substitution .
Q. What strategies mitigate side reactions (e.g., aldol condensation) during this compound synthesis?
- Methodological Answer :
- Use aprotic solvents (e.g., dichloromethane) to suppress aldol condensation.
- Maintain low temperatures (0–5°C) and inert atmospheres (N₂/Ar) to limit radical-induced polymerization.
- Introduce steric hindrance via bulky catalysts to reduce intermolecular reactions .
Q. How can conflicting spectral data (e.g., NMR shifts) for this compound derivatives be resolved?
- Methodological Answer :
- Perform 2D NMR (COSY, HSQC) to assign overlapping proton/carbon signals.
- Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations).
- Validate using X-ray crystallography for solid derivatives, as demonstrated in related aryl-aldehyde studies .
Q. What biochemical pathways are associated with this compound metabolites, and how can their neuroactivity be assessed?
- Methodological Answer : Metabolites like 4-ethylphenyl sulfate may cross the blood-brain barrier and modulate microglial activity. In vitro assays include:
- Cell viability tests (MTT assay) on microglial cultures.
- Cytokine profiling (ELISA) to assess inflammatory responses.
- Metabolite tracking via LC-MS in blood/brain homogenates .
Q. What mechanistic insights explain the oxidation of this compound to its carboxylic acid derivative?
- Methodological Answer : Oxidation likely proceeds via a radical or acid-catalyzed pathway. Key steps:
Aldehyde → geminal diol intermediate (in acidic aqueous conditions).
Diol → carboxylic acid via further oxidation (KMnO₄, CrO₃).
Monitor intermediates using in situ IR or stopped-flow spectroscopy .
Q. How should researchers address discrepancies in reported Friedel-Crafts alkylation yields for this compound?
- Methodological Answer : Variables to optimize:
- Catalyst purity : Use freshly sublimed AlCl₃.
- Solvent drying : Molecular sieves for anhydrous conditions.
- Reaction monitoring : TLC/GC-MS to terminate reactions at optimal conversion.
Reproduce protocols from high-yield studies and systematically adjust one variable at a time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
